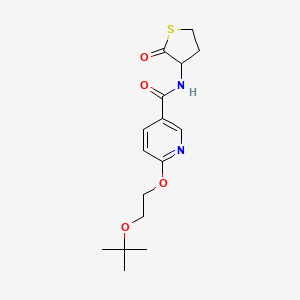
6-(2-(tert-butoxy)ethoxy)-N-(2-oxotetrahydrothiophen-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(tert-butoxy)ethoxy)-N-(2-oxotetrahydrothiophen-3-yl)nicotinamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been shown to have a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Scientific Research Applications of Nicotinamide Derivatives
Chemical Synthesis and Molecular Structure
Nicotinamide derivatives are extensively studied for their chemical synthesis and molecular structure analysis. For example, research on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its sulfur analogue shows the impact of slight molecular variations on crystal structures, highlighting the role of weak hydrogen bonds in determining molecular configurations (Cobo et al., 2008). Such studies lay the groundwork for understanding how substituents like the tert-butoxyethoxy group may influence the physical and chemical properties of nicotinamide derivatives.
Biological Interactions and Mechanisms
The interaction of nicotinamide derivatives with biological systems is another area of significant research interest. For instance, the fluorescent analog of nicotinamide adenine dinucleotide (NAD) has been synthesized to study its behavior in enzymatic reactions, demonstrating the analog's utility in probing biological pathways and enzyme mechanisms (Barrio et al., 1972). Such research may suggest potential applications of 6-(2-(tert-butoxy)ethoxy)-N-(2-oxotetrahydrothiophen-3-yl)nicotinamide in understanding and manipulating enzymatic processes or in the development of fluorescent probes for biological studies.
Pharmacological and Therapeutic Potential
Research on nicotinamide and its analogs often explores their pharmacological applications. Studies on nicotinamide's effects on metabolic pathways and its potential as a therapeutic agent for various diseases, including its role as an antioxidant in rat brain mitochondria, highlight the compound's versatility in medical research (Kamat & Devasagayam, 1999). This broad therapeutic potential might extend to derivatives like "6-(2-(tert-butoxy)ethoxy)-N-(2-oxotetrahydrothiophen-3-yl)nicotinamide", especially in exploring new treatments for neurological conditions or as part of antioxidant strategies.
Molecular Electronics and Sensor Development
The development of molecular electronics and sensors also benefits from research into nicotinamide derivatives. The synthesis and study of compounds with unique electronic properties, such as those exhibiting negative differential resistance or serving as chemosensors, are crucial for advancing technologies in molecular electronics and sensor applications (Chen et al., 1999). This area of research may offer opportunities for utilizing specific nicotinamide derivatives in creating novel electronic devices or sensors with high sensitivity and specificity.
Propiedades
IUPAC Name |
6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-16(2,3)22-8-7-21-13-5-4-11(10-17-13)14(19)18-12-6-9-23-15(12)20/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGONQFNPMVGEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(tert-butoxy)ethoxy)-N-(2-oxotetrahydrothiophen-3-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2968818.png)
![3-[[1-(Cyclobutylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2968820.png)
![3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2968821.png)
![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)
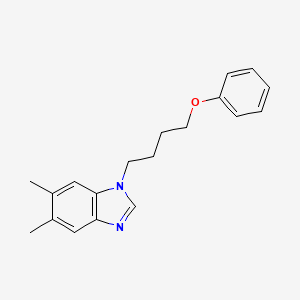
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)
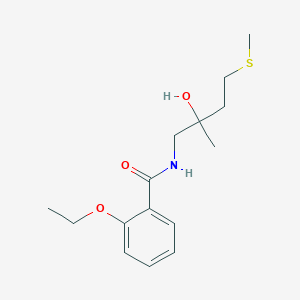
![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)
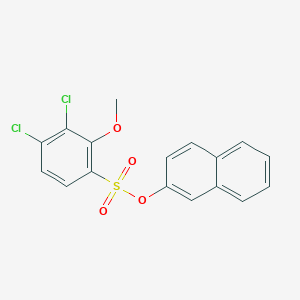
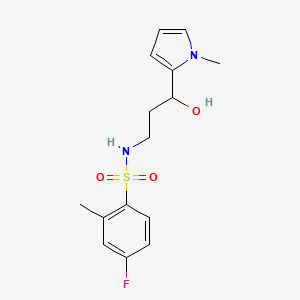

![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)